molecular formula C10H20N2O3 B2600094 Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate CAS No. 956317-40-1

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate

Cat. No.: B2600094
CAS No.: 956317-40-1
M. Wt: 216.281
InChI Key: GBVLDEOLVSGEJQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the hydroxy group at the 6-position. One common method involves the use of tert-butyl 1,4-diazepane-1-carboxylate as a starting material, which undergoes hydroxylation under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The compound is typically purified through crystallization or chromatography techniques to achieve the desired level of purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alkane or alcohol. Substitution reactions can result in the formation of various substituted diazepane derivatives .

Scientific Research Applications

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and diazepane ring structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the hydroxy group .

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h8,11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVLDEOLVSGEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956317-40-1
Record name tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate
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